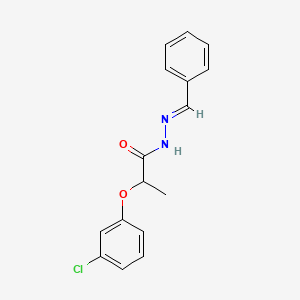
2-(2-chloro-4-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-4-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound is known for its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. In
Applications De Recherche Scientifique
2-(2-chloro-4-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole has been extensively studied for its potential as a therapeutic agent. Several studies have reported its antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess antimicrobial activity against several bacterial and fungal strains. Furthermore, this compound has been reported to exhibit anti-inflammatory and analgesic properties.
Mécanisme D'action
The exact mechanism of action of 2-(2-chloro-4-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole is not fully understood. However, several studies have suggested that it may act by inhibiting certain enzymes or proteins involved in various cellular processes. For instance, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been shown to inhibit the expression of certain pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Biochemical and Physiological Effects:
2-(2-chloro-4-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole has been shown to have several biochemical and physiological effects. In vitro studies have reported that it can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of reactive oxygen species (ROS). It has also been shown to reduce inflammation and pain in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-chloro-4-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole in lab experiments is its diverse biological activities. It can be used to study the mechanisms of action of various cellular processes, including DNA replication and repair, cell proliferation, and inflammation. However, one of the limitations of using this compound is its potential toxicity. Several studies have reported that it can cause cytotoxicity and genotoxicity in certain cell types.
Orientations Futures
There are several future directions for the research on 2-(2-chloro-4-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory disorders. Another direction is to investigate its mechanism of action in more detail, particularly its interactions with enzymes and proteins involved in cellular processes. Furthermore, future studies could focus on developing more efficient and less toxic synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of 2-(2-chloro-4-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole has been reported in several studies. One of the commonly used methods involves the reaction of 2-chloro-4-nitroaniline with furfural in the presence of a catalyst such as sodium hydroxide or sulfuric acid. The reaction mixture is then heated under reflux for several hours to obtain the desired product. Other methods involve the use of different starting materials and reaction conditions.
Propriétés
IUPAC Name |
2-(2-chloro-4-nitrophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClN3O4/c13-9-6-7(16(17)18)3-4-8(9)11-14-15-12(20-11)10-2-1-5-19-10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVNMQQZUDAKOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-nitrophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclohexyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854441.png)
![3-[1-(3-acetylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5854445.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5854464.png)
![methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate](/img/structure/B5854468.png)
![methyl 3-[(2-nitrophenyl)sulfonyl]acrylate](/img/structure/B5854473.png)
![methyl 4-ethyl-5-methyl-2-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5854483.png)

![N'-[1-(4-propylphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5854486.png)



![N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5854528.png)
